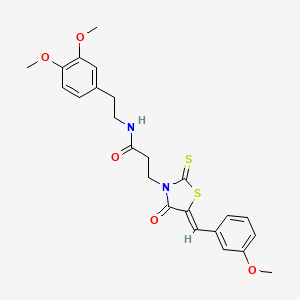

![molecular formula C17H17N3OS B2592826 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide CAS No. 873856-98-5](/img/structure/B2592826.png)

2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

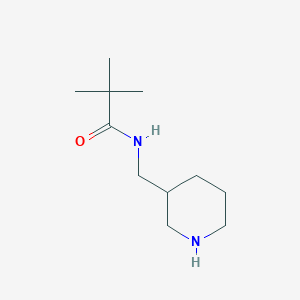

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of a similar compound, S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, has been reported . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

While specific chemical reactions involving “2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide” are not available, related compounds have been studied. For example, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for anticancer activity .Scientific Research Applications

Metal Ion Sensing and Imaging

The compound demonstrates remarkable sensitivity towards heavy and transition metal ions (HTMs), particularly Cu^2+ . Researchers have designed a dual-channel chromogenic and fluorogenic chemoreceptor based on this compound. Upon binding with Cu^2+ , it undergoes a distinct optical response, changing color from yellow to colorless. The detection limit for Cu^2+ is as low as 40 nM . Additionally, this chemoreceptor has been successfully employed for in vitro fluorescence imaging in biological samples, such as male microspores of seed plants and diploid fungi.

Organic Light-Emitting Diodes (OLEDs)

Functional derivatives of this compound have been investigated as luminescent materials. For instance, two carboxyl-functionalized ligands, BTZ-Cz-OH and BTZ-DCz-OH , along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF ), exhibit promising properties for use in OLEDs. These materials display strong emission, low turn-on voltages (3.9-4.8 V), and improved electroluminescence (EL) performance compared to the ligands alone .

Solvent Effects in Optoelectronics

Researchers have explored the mechanism of solvent effects using 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) , a derivative of this compound. Understanding solvent interactions is crucial for developing new optoelectronic products. MMT serves as a key material in naphthalene-based systems .

Mechanism of Action

The mode of action of benzothiazole compounds can vary widely depending on their structure and the target they interact with. Some benzothiazole compounds are known to interact with enzymes or receptors in the body, leading to changes in cellular processes . The exact targets and mode of action would need to be determined through experimental studies.

The pharmacokinetics of benzothiazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of benzothiazole compounds. For example, certain benzothiazole compounds have been found to have good thermal and electrochemical stability .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUGGRSIKFPWOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)

![(3r,5r,7r)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2592752.png)

![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)